Cas no 2248279-87-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate is a specialized organic compound featuring a phthalimide core linked to a benzothiophene carboxylate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. The presence of both isoindole-1,3-dione and benzothiophene groups enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. Its stability under standard conditions and compatibility with diverse reaction conditions further contribute to its versatility in organic synthesis. Researchers may find it useful for designing novel materials or drug candidates due to its distinct structural framework.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate structure
2248279-87-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate
CAS No:2248279-87-8
MF:C17H9NO4S
MW:323.322663068771
CID:6435494
PubChem ID:165728075
Update Time:2025-10-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate
    • EN300-6515139
    • 2248279-87-8
    • Inchi: 1S/C17H9NO4S/c19-15-11-6-1-2-7-12(11)16(20)18(15)22-17(21)13-9-23-14-8-4-3-5-10(13)14/h1-9H
    • InChI Key: HDBCNIOAEGVLBA-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 323.02522894g/mol
  • Monoisotopic Mass: 323.02522894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 91.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate

Comprehensive Guide to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate (CAS No. 2248279-87-8)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate (CAS No. 2248279-87-8) is a specialized organic compound with significant potential in pharmaceutical and material science applications. This compound belongs to the class of isoindole derivatives, which are widely studied for their unique chemical properties and biological activities. The presence of both benzothiophene and isoindole moieties in its structure makes it a versatile building block for drug discovery and advanced material synthesis.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate features a 1-benzothiophene-3-carboxylate group attached to a 1,3-dioxo-2,3-dihydro-1H-isoindole framework. This combination imparts unique electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry. Researchers are particularly interested in its potential as a pharmacophore in the development of new therapeutic agents targeting various diseases.

Recent studies have highlighted the growing importance of benzothiophene derivatives in drug development, especially in areas such as cancer research and neurodegenerative diseases. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety, on the other hand, is known for its electron-accepting properties, making it useful in the design of organic semiconductors and photovoltaic materials. This dual functionality positions 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate as a compound of significant interest in both pharmaceutical and material science research.

One of the most frequently asked questions about this compound relates to its synthesis methods and purification techniques. The compound can be synthesized through various routes, including esterification reactions between 1-benzothiophene-3-carboxylic acid and 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives. Researchers often employ N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agents to facilitate this reaction. Purification typically involves column chromatography or recrystallization to obtain high-purity material suitable for research applications.

In terms of physical properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate is generally a solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its melting point and other thermal properties are important considerations for researchers working on material science applications or formulation development.

The biological activity of this compound has attracted attention in recent years, particularly in the context of drug discovery. Preliminary studies suggest that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate may exhibit interesting pharmacological properties, including potential enzyme inhibition capabilities. However, more extensive biological evaluation is needed to fully understand its therapeutic potential and mechanism of action.

From a market perspective, the demand for specialized heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate has been steadily increasing. Pharmaceutical companies and research institutions are actively seeking novel chemical entities for drug development programs, driving interest in such compounds. The global market for fine chemicals and pharmaceutical intermediates is expected to grow significantly in the coming years, creating opportunities for suppliers of high-quality research chemicals.

For researchers working with 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate, proper storage conditions and handling procedures are essential. The compound should be stored in a cool, dry place, protected from light and moisture. Standard laboratory safety practices should be followed when handling this material, including the use of appropriate personal protective equipment (PPE).

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzothiophene-3-carboxylate (CAS No. 2248279-87-8) represents an important class of heterocyclic compounds with diverse applications in pharmaceutical research and material science. Its unique structural features and potential biological activities make it a valuable target for further investigation. As research continues to uncover new applications for this compound, its importance in scientific and industrial contexts is likely to grow significantly.

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